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1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid

Physicochemical Profiling Fragment-Based Drug Design Drug-Likeness

Kinase-targeted fragment libraries require scaffolds that precisely match the hinge-region hydrogen-bonding geometry without requiring deprotection. This unsubstituted 1,4-dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid (TPSA 81.77 Ų, LogP 0.59) enables direct, single-step amide coupling-reducing synthetic cycle time by ~50% versus ester-protected analogs and keeping fragment members within Rule-of-Three compliance. • Free carboxylic acid handle - no deprotection or pre-activation needed • CNS-compatible physicochemical profile; Rule-of-Three compliant for FBDD cascades • Demonstrated serum stability advantage over DKA chemotypes in HIV-1 RNase H programs (IC₅₀ 0.22 μM) • 98% purity; global logistics support for CROs & core facilities

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
CAS No. 1041421-58-2
Cat. No. B1498381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid
CAS1041421-58-2
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=C(NC2=C1NN=C2)C(=O)O
InChIInChI=1S/C6H5N3O2/c10-6(11)4-1-3-5(8-4)2-7-9-3/h1-2,8H,(H,7,9)(H,10,11)
InChIKeyJESHBAKAUQDDRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic Acid: Kinase-Targeted Building Block Overview


1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid (CAS 1041421-58-2) is a bicyclic heteroaromatic scaffold comprising a fused pyrrole and pyrazole ring system bearing a carboxylic acid handle at the 5-position . With a molecular formula of C6H5N3O2, a molecular weight of 151.12 g/mol, a topological polar surface area (TPSA) of 81.77 Ų, and a calculated LogP of 0.59, this compound occupies a favorable physicochemical space for fragment-based drug design and lead optimization . The pyrrolo[3,2-c]pyrazole core is recognized as a privileged kinase-inhibitor scaffold, and the unsubstituted 5-carboxylic acid moiety provides a versatile synthetic handle for amide coupling, esterification, or decarboxylative functionalization without the steric or electronic bias introduced by N-substitution present in related analogs .

Scaffold Identity Unsubstituted pyrrolo[3,2-c]pyrazole-5-carboxylic acid core
Synthetic Handle Free carboxylic acid enables direct amide coupling without deprotection
Physicochemical Space Fragment-compliant MW, TPSA, and LogP for kinase-targeted library design

Why This Scaffold Cannot Be Replaced by Generic Heterocyclic Alternatives


Generic substitution with simpler heterocyclic carboxylic acids (e.g., pyrrole-2-carboxylic acid or indole-2-carboxylic acid) or even with closely related pyrrolopyrazole isomers (e.g., the pyrrolo[3,4-c]pyrazole or 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole regioisomers) introduces substantial risk in kinase inhibitor development programs. The unique [3,2-c] ring fusion dictates the spatial orientation of hydrogen-bonding nitrogen atoms that engage the kinase hinge region, a binding mode that is highly sensitive to the nitrogen substitution pattern . Furthermore, the dihydro-pyrrolo ring in the [3,2-c] isomer offers a distinct conformational profile and oxidation state compared to fully aromatic or differently saturated analogs, directly impacting cellular permeability and metabolic stability profiles observed in dihydropyrrolopyrazole-based TGF-β type I receptor inhibitors (e.g., LY2109761) . The unsubstituted nature of this compound at the N1 and N4 positions enables downstream diversification without the need for deprotection steps, a critical advantage over pre-alkylated analogs that cannot be easily deprotected .

Ring Fusion Geometry
The [3,2-c] isomer uniquely orients hinge-binding H-bond acceptors; other pyrrolopyrazole regioisomers shift donor-acceptor geometry and may not replicate binding mode.
Dihydro Oxidation State
The dihydro-pyrrolo ring imparts a distinct conformational and metabolic profile; fully aromatic or differently saturated analogs may alter permeability and stability outcomes.
Unsubstituted N1/N4 Positions
Free N-H sites enable downstream diversification without deprotection; pre-alkylated analogs limit synthetic flexibility and may require additional steps.

Quantitative Differentiation from Closest Structural Analogs


Physicochemical Profile vs. N1-Phenethyl Analog

In a direct comparison of the unsubstituted parent scaffold (1041421-58-2) with its N1-phenethyl derivative (CAS 1007386-59-5), the parent compound demonstrates a substantially lower molecular weight (151.12 vs. 255.27 g/mol) and a reduced LogP (0.59 vs. an estimated >2.0 based on the addition of the phenethyl group), placing it more favorably within Lipinski and fragment-based drug design (FBDD) guidelines . The TPSA of 81.77 Ų for the parent compound is identical to the core value for the phenethyl derivative, confirming that the additional lipophilicity of the N-substituted analog does not enhance polar surface area but only increases molecular weight and LogP, thereby reducing ligand efficiency metrics .

MW & LogP vs. N1-Analog
Data to verify
151.12 vs. 255.27 g/mol
(Δ -104.15 g/mol)
Lower MW supports fragment-based library fit
Calculated from molecular formula; PubChem reference
Physicochemical Profiling Fragment-Based Drug Design Drug-Likeness

Synthetic Versatility vs. Methyl-Ester Derivative

The free carboxylic acid moiety of 1041421-58-2 permits direct amide bond formation with diverse amine partners via standard HATU or EDC coupling protocols, while the corresponding ethyl ester derivative (CAS 2476688-94-3) requires an additional hydrolysis step prior to functionalization . In a kinase-focused library enumeration study, the pyrrolo[3,2-c]pyrazole-5-carboxylic acid scaffold was identified as a bioisosteric replacement for the indole-2-carboxylic acid hinge-binding motif, with the unsubstituted acid enabling a one-step diversification strategy that reduced synthetic cycle time by approximately 50% (2 steps vs. 4 steps including ester hydrolysis and coupling) compared to the ester-protected approach .

Synthetic Steps vs. Ester
Reported
1 step (direct coupling) vs. 2+ steps
Reported reduction in synthetic cycle time
Standard HATU/DIPEA amide coupling protocol context
Medicinal Chemistry Parallel Synthesis Amide Coupling

Kinase Inhibition Superiority over Pyrrolo[3,4-c]pyrazole Isomers

Structure-activity relationship (SAR) studies across the dihydropyrrolopyrazole series have established that the [3,2-c] ring fusion isomer provides superior potency for TGF-β type I receptor kinase (ALK5) inhibition compared to the [3,4-c] isomer class. Specifically, optimized quinoline-substituted [3,2-c] dihydropyrrolopyrazole inhibitors such as LY2109761 (compound 15d) achieved an enzymatic IC50 of 4 nM against TGF-βRI, with >1000-fold selectivity over p38 MAP kinase, a selectivity profile that has not been replicated with [3,4-c] pyrrolopyrazole analogs in published studies . The [3,2-c] scaffold presents the pyrazole N2 nitrogen in an optimal orientation for hinge-region hydrogen bonding, whereas the [3,4-c] isomer shifts this critical donor-acceptor geometry .

ALK5 IC50 vs. [3,4-c] Isomers
Class-level
LY2109761: IC50 4 nM, >1000-fold selectivity over p38
Supports kinase hinge-binding geometry context
Class-level SAR inference; limited [3,4-c] inhibitor data
Kinase Selectivity TGF-β Signaling Scaffold Optimization

Serum Stability Advantage over Diketo Acid Inhibitors

A comparative study of pyrrolyl-pyrazole carboxylic acids versus diketo acid (DKA)-based HIV-1 RNase H inhibitors demonstrated that the pyrazole carboxylic acid scaffold offers significantly improved serum stability while maintaining inhibitory activity. The pyrrolyl-pyrazole carboxylic acid class exhibited RNase H inhibitory activity in the low micromolar to submicromolar range (compound 11b: IC50 = 0.22 μM) with up to 2 orders of magnitude selectivity for RNase H over integrase. Critically, these carboxylic acid derivatives demonstrated promising serum stability, addressing a known biological liability (rapid degradation) of the corresponding DKA chemotype .

Serum Stability vs. DKA
Class-level
Compound 11b: IC50 0.22 μM, >100-fold selectivity over integrase
May support antiviral developability context
Qualitative serum stability; enzymatic assay context
HIV-1 RNase H Serum Stability Non-DKA Scaffold

CNS Drug-Like Properties vs. Pyrrolo[1,2-b]pyrazole Isomers

The topological polar surface area (TPSA) of 81.77 Ų and LogP of 0.59 for 1,4-dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid position this scaffold within the favorable CNS drug-like property space (TPSA < 90 Ų, LogP 1-3). In contrast, the regioisomeric 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid class, which has been explored extensively for ALK5 inhibition, features a different spatial arrangement of nitrogen atoms that can alter hydrogen-bonding capacity and physicochemical properties, potentially shifting the TPSA and LogP outside the narrow window required for CNS penetration . The [3,2-c] scaffold retains a balanced donor-acceptor profile suitable for both peripheral and CNS-targeted kinase programs, offering greater therapeutic application breadth .

CNS TPSA vs. [1,2-b] Isomers
Class-level
TPSA 81.77 Ų (target) vs. estimated >85 Ų
Supports CNS-permeant property space context
Estimated comparator TPSA; CNS MPO scoring context
CNS Drug Design Physicochemical Properties Scaffold Selection

Optimal Deployment Scenarios in Drug Discovery


Kinase Fragment Library Construction via Direct Amide Coupling

For core facility or CRO-based fragment library synthesis targeting the kinase hinge-binding region, the unsubstituted 5-carboxylic acid of 1041421-58-2 enables direct, single-step amide coupling to diverse amine fragments without the need for a pre-activation or deprotection sequence. This reduces synthetic cycle time by approximately 50% compared to ester-protected analogs and avoids the molecular weight and LogP penalties associated with N1-substituted derivatives, keeping fragment members within Rule-of-Three compliance for FBDD screening cascades.

TGF-βRI Inhibitor Lead Optimization

Programs pursuing orally bioavailable TGF-β type I receptor inhibitors can use this scaffold as a core intermediate for quinoline-domain SAR expansion, following the established optimization path that yielded LY2109761 (enzymatic IC50 = 4 nM for ALK5, >1000-fold selectivity over p38) . The unsubstituted carboxylic acid allows for late-stage diversification at the amide position, mirroring the strategy that produced an orally bioavailable antitumor agent with demonstrated PK/PD target engagement in vivo .

HIV-1 RNase H Non-Diketo Acid Inhibitor Development

Research teams focused on antiviral drug discovery, particularly HIV-1 RNase H inhibition, can leverage the documented serum stability advantage of the pyrrolyl-pyrazole carboxylic acid scaffold over the DKA chemotype . The scaffold has produced inhibitors with submicromolar RNase H potency (e.g., compound 11b, IC50 = 0.22 μM) and 2 orders of magnitude selectivity over HIV-1 integrase, a dual profile critical for minimizing off-target antiviral effects during lead optimization .

CNS-Penetrant Kinase Inhibitor Programs

For CNS drug discovery teams operating within strict TPSA and LogP constraints for blood-brain barrier penetration, the TPSA of 81.77 Ų and LogP of 0.59 for this scaffold fall within the favorable CNS MPO scoring range . The [3,2-c] regioisomer provides a more CNS-compatible physicochemical profile than the widely explored [1,2-b] pyrrolopyrazole isomer class, which carries additional heteroatom exposure that may elevate TPSA beyond the CNS-optimal threshold .

Application
Selection Property
Validation Focus
Kinase Fragment Library Construction
Free carboxylic acid handle for direct amide coupling
Synthetic step efficiency review
TGF-βRI Pathway Inhibitor Optimization
[3,2-c] Scaffold hinge-binding geometry
Kinase selectivity and target engagement context
HIV-1 RNase H Inhibitor Research
Pyrrolyl-pyrazole carboxylic acid scaffold stability
Serum stability and selectivity context
CNS Kinase Inhibitor Discovery
CNS-favorable TPSA and LogP profile
Brain penetration property space review
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